molecular formula C13H9FO3 B14077358 2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid CAS No. 22494-44-6

2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid

Cat. No.: B14077358
CAS No.: 22494-44-6
M. Wt: 232.21 g/mol
InChI Key: LFRHISOKBMDTDQ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is a biphenyl derivative that features a carboxylic acid group at the 3-position, a fluorine atom at the 2’-position, and a hydroxyl group at the 4-position. Biphenyl compounds are known for their structural versatility and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy-, often employs scalable synthetic methodologies. These methods may include metal-catalyzed cross-coupling reactions, electrophilic substitution reactions, and enzymatic synthesis . The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group produces an alcohol. Substitution reactions can introduce various functional groups onto the biphenyl rings .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activities. Biphenyl derivatives have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties .

Medicine

In medicine, biphenyl derivatives are explored for their therapeutic potential. They are investigated as potential drug candidates for various diseases, including cancer and infectious diseases .

Industry

In industry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives such as:

  • 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
  • 2-Fluoro-4-hydroxybiphenyl
  • 3-Carboxy-4’-fluorobiphenyl

Uniqueness

What sets [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

22494-44-6

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

5-(2-fluorophenyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17)

InChI Key

LFRHISOKBMDTDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)F

Origin of Product

United States

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